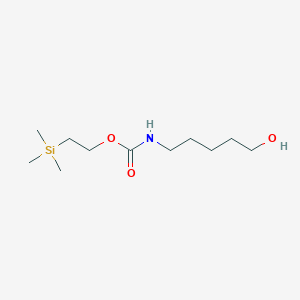

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester

Description

Properties

IUPAC Name |

2-trimethylsilylethyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO3Si/c1-16(2,3)10-9-15-11(14)12-7-5-4-6-8-13/h13H,4-10H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFABZCGUKTNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450982 | |

| Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401601-01-2 | |

| Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxypentylamine with 2-(trimethylsilyl)ethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .

Scientific Research Applications

Chemical Synthesis Applications

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the creation of more complex molecules.

- Synthesis of Complex Molecules : The compound can be employed in the synthesis of pharmaceuticals and agrochemicals by acting as a building block for more intricate structures. For instance, it can be transformed into other carbamate derivatives or used in the preparation of biologically active compounds through functional group modifications.

- Reactivity : The hydroxyl group can be oxidized to form ketones or aldehydes, while the carbamate group can be reduced to amines using lithium aluminum hydride. This versatility makes it a valuable reagent in synthetic organic chemistry .

Biological Applications

In biological research, carbamic acid derivatives are often explored for their potential effects on biomolecules.

Industrial Applications

The industrial applications of this compound are diverse, particularly in the production of specialty chemicals.

- Specialty Chemicals Production : The compound's unique structure allows it to be used in the formulation of specialty chemicals that require specific functional properties . This includes its use as an additive in coatings and sealants due to its stability and reactivity.

- Waterproofing Agents : Similar compounds have been utilized in waterproofing applications for construction materials. The ability to enhance bonding and reduce permeability makes such compounds valuable in construction chemistry .

Case Studies and Research Findings

Several studies have explored the applications of carbamic acid derivatives:

Mechanism of Action

The mechanism of action of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications .

Comparison with Similar Compounds

Key Research Findings

Reactivity and Stability

- TMS vs. tert-Butyl Esters : TMS esters are more resistant to acidic hydrolysis but susceptible to fluoride-mediated cleavage. tert-Butyl esters require strong acids (e.g., TFA) for removal .

- Hydroxyl Group Impact : The primary alcohol in the target compound offers a site for oxidation or conjugation, unlike halogenated or aromatic analogues .

Biological Activity

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester, is a compound of interest in the field of organic synthesis and medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in relation to enzyme inhibition and cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a carbamic acid backbone with a hydroxypentyl chain and a trimethylsilyl group. This configuration can influence its solubility and reactivity, making it suitable for various biochemical applications.

-

Enzyme Inhibition :

- Carbamates are known to act as inhibitors for various enzymes. For instance, compounds similar to carbamic acid derivatives have been shown to inhibit acetylcholinesterase, leading to prolonged action of acetylcholine at synapses .

- The presence of the hydroxyl group in this compound may enhance its ability to interact with biological targets, potentially increasing its inhibitory potency against specific enzymes.

- Cellular Impact :

Case Studies and Experimental Data

-

Inhibition Studies :

- A study investigating the inhibitory effects of various carbamate derivatives on HDACs found that certain modifications significantly enhanced their potency. Although specific data for (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester is limited, similar compounds have shown IC50 values ranging from 14 to 67 nM against HDAC isoforms .

-

Synthesis and Evaluation :

- The synthesis of this compound involves using trimethylsilyl groups to protect reactive sites during chemical reactions. This method allows for the creation of more complex structures while maintaining biological activity.

-

Biological Profiling :

- A comprehensive profiling of related compounds revealed that structural modifications can lead to significant changes in biological activity. For instance, azumamides were evaluated for their inhibitory effects on various HDAC isoforms, demonstrating that even minor changes in structure can yield different biological outcomes .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate esterification. A feasible route involves reacting 5-hydroxypentylamine with a 2-(trimethylsilyl)ethyl chloroformate derivative under anhydrous conditions. Yield optimization requires controlled temperature (0–5°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the chloroformate reagent. Catalysts like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the presence of the trimethylsilyl group (δ ~0.1 ppm) and hydroxypentyl chain. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment employs High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 210–254 nm). Stability-indicating assays under stress conditions (heat, light, pH extremes) ensure robustness .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound’s GHS classification (acute toxicity, skin/eye irritation) mandates personal protective equipment (PPE): nitrile gloves, chemical-resistant lab coats, and sealed goggles. Work under fume hoods to avoid inhalation of vapors. Spills require immediate neutralization with inert adsorbents (vermiculite) and disposal via hazardous waste protocols. Emergency eye exposure necessitates 15-minute flushing with saline .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence the compound’s reactivity and stability in catalytic reactions?

- Methodological Answer : The TMS group acts as a steric shield, protecting the carbamate moiety from nucleophilic attack. However, under acidic conditions (pH < 4), it undergoes hydrolysis, releasing volatile trimethylsilanol. Stability studies (TGA/DSC) reveal decomposition above 150°C. In catalysis, the TMS group may alter substrate accessibility in enzyme-mediated reactions, requiring optimization of solvent polarity (e.g., THF vs. DMSO) .

Q. What mechanistic insights explain contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxicity) may arise from stereochemical variations or impurities in synthesized batches. Chiral HPLC or X-ray crystallography can resolve enantiomeric purity. Dose-response curves (IC₅₀, EC₅₀) should be validated using standardized cell lines (e.g., HEK293 for cytotoxicity) and compared against positive controls (e.g., cisplatin). Metabolite profiling (LC-MS/MS) identifies degradation products that may skew results .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to enzymes like acetylcholinesterase or cytochrome P450. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps. Pharmacophore mapping identifies critical hydrogen-bonding sites (e.g., carbamate oxygen). Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. What strategies mitigate hydrolytic degradation during long-term storage?

- Methodological Answer : Lyophilization in amber vials under argon atmosphere reduces hydrolysis. Stabilizing excipients (e.g., trehalose or cyclodextrins) form inclusion complexes with the hydroxypentyl chain. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. For liquid formulations, buffer systems (pH 6.5–7.5, citrate/phosphate) minimize acid/base-catalyzed breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.